molecular formula C16H25N3O B7557656 N-ethyl-4-methyl-3-[(1-methylpiperidin-4-yl)amino]benzamide

N-ethyl-4-methyl-3-[(1-methylpiperidin-4-yl)amino]benzamide

Cat. No. B7557656
M. Wt: 275.39 g/mol
InChI Key: RGKNKLSIFKNZOB-UHFFFAOYSA-N
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Description

N-ethyl-4-methyl-3-[(1-methylpiperidin-4-yl)amino]benzamide, also known as EMD-386088, is a highly selective and potent antagonist of the dopamine D4 receptor. It was first synthesized by Merck & Co. in 2001 and has since been used extensively in scientific research for its potential therapeutic applications.

Mechanism of Action

N-ethyl-4-methyl-3-[(1-methylpiperidin-4-yl)amino]benzamide acts as a competitive antagonist at the dopamine D4 receptor, blocking the binding of dopamine and preventing its downstream signaling. This results in a decrease in the activity of the D4 receptor and a modulation of the associated neural circuits.
Biochemical and Physiological Effects:
N-ethyl-4-methyl-3-[(1-methylpiperidin-4-yl)amino]benzamide has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. It has been shown to decrease the release of dopamine in the prefrontal cortex and striatum, as well as to modulate the activity of other neurotransmitter systems such as serotonin and norepinephrine.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-ethyl-4-methyl-3-[(1-methylpiperidin-4-yl)amino]benzamide is its high selectivity and potency for the dopamine D4 receptor, which makes it a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders. However, its limited solubility and stability in aqueous solutions can pose challenges for its use in certain experimental settings.

Future Directions

There are several potential future directions for the use of N-ethyl-4-methyl-3-[(1-methylpiperidin-4-yl)amino]benzamide in scientific research. One area of interest is the development of new therapeutics for psychiatric disorders based on its selective targeting of the dopamine D4 receptor. Another potential direction is the use of N-ethyl-4-methyl-3-[(1-methylpiperidin-4-yl)amino]benzamide as a tool to study the role of the D4 receptor in various cognitive and emotional processes, as well as its interactions with other neurotransmitter systems. Additionally, the development of new analogs and derivatives of N-ethyl-4-methyl-3-[(1-methylpiperidin-4-yl)amino]benzamide may lead to the discovery of even more selective and potent D4 receptor antagonists with potential therapeutic applications.

Synthesis Methods

The synthesis of N-ethyl-4-methyl-3-[(1-methylpiperidin-4-yl)amino]benzamide involves a multi-step process that begins with the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-ethyl-4-methyl-3-aminobenzamide in the presence of a base to yield N-ethyl-4-methyl-3-[(1-methylpiperidin-4-yl)amino]benzamide.

Scientific Research Applications

N-ethyl-4-methyl-3-[(1-methylpiperidin-4-yl)amino]benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as schizophrenia, depression, and attention deficit hyperactivity disorder (ADHD). It has been shown to have high affinity and selectivity for the dopamine D4 receptor, which is involved in the regulation of cognitive and emotional processes.

properties

IUPAC Name

N-ethyl-4-methyl-3-[(1-methylpiperidin-4-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-4-17-16(20)13-6-5-12(2)15(11-13)18-14-7-9-19(3)10-8-14/h5-6,11,14,18H,4,7-10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKNKLSIFKNZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)C)NC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-4-methyl-3-[(1-methylpiperidin-4-yl)amino]benzamide

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